molecular formula C10H16BrN3 B1400773 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine CAS No. 1309961-03-2

4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine

Cat. No.: B1400773
CAS No.: 1309961-03-2
M. Wt: 258.16 g/mol
InChI Key: HDEYSXPLFLUGLU-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an ethylpiperidine moiety

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or as a building block in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is unique due to the presence of both the bromine-substituted pyrazole ring and the ethylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-2-13-5-3-10(4-6-13)14-8-9(11)7-12-14/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEYSXPLFLUGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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